N-{2-[4-(Aminosulfonyl)Phenyl]Ethyl}-2-(2-Thienyl)Acetamide (NAPETA) is a small molecule identified through virtual screening of a large compound library. [] It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) due to its ability to inhibit the reverse transcriptase (RT) enzyme of HIV-1. [] NAPETA exhibits broad-spectrum activity against various DNA polymerases, including those from HIV-1, HIV-2, and drug-resistant HIV-1 mutants. []
NAPETA inhibits HIV-1 reverse transcriptase by interfering with the formation of the RT-DNA complex, which is essential for the enzyme's polymerase activity. [] Kinetic analysis reveals that NAPETA acts as a non-competitive inhibitor with respect to dTTP and exhibits a mixed linear type of inhibition with respect to the RNA:DNA template. [] Gel shift and surface plasmon resonance analyses confirm that NAPETA reduces the affinity of RT for DNA, thereby hindering the formation of the crucial RT-DNA complex. [] This mechanism distinguishes NAPETA from classic NNRTIs used in AIDS/HIV treatment, suggesting potential for developing novel anti-HIV drugs. []
The primary application of NAPETA, as identified in the provided literature, is its potential as a lead compound for developing novel anti-HIV drugs. [] Its ability to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, along with its efficacy against drug-resistant HIV-1 mutants and HIV-2 RT, underscores this potential. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: